

Aziprotryne: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aziprotryne**

Cat. No.: **B1232060**

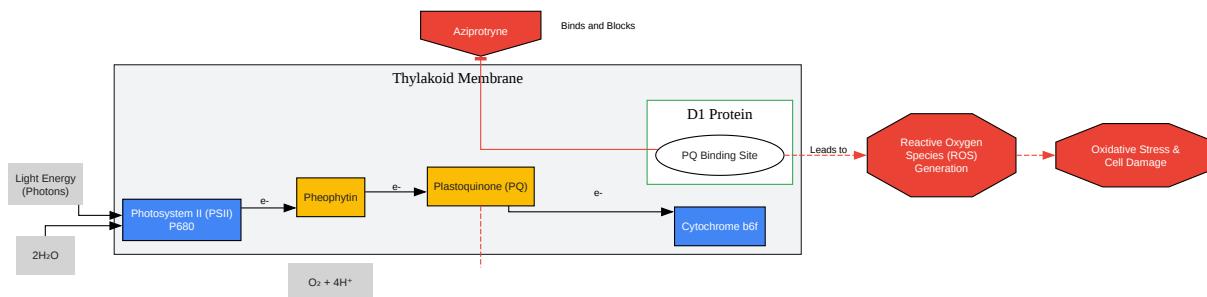
[Get Quote](#)

An In-depth Technical Guide on the Molecular Properties, Mechanism of Action, and Experimental Analysis of the Triazine Herbicide, **Aziprotryne**.

This guide provides a comprehensive overview of **Aziprotryne**, a triazine-based herbicide. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical and physical properties, mechanism of action, relevant experimental protocols, and ecotoxicological impact.

Core Molecular and Chemical Data

Aziprotryne is a synthetically produced herbicide belonging to the triazine class of compounds.^[1] First reported in 1967, it has been used for the post-emergence control of broadleaved weeds in various crops.^[2] The following table summarizes its key molecular and physicochemical properties.


Property	Value	Source
Molecular Formula	C ₇ H ₁₁ N ₇ S	[1] [3] [4]
Molecular Weight	225.27 g/mol	[3] [5]
IUPAC Name	4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine	[1] [6]
CAS Number	4658-28-0	[1] [3] [4]
Appearance	Colorless crystalline solid	[2]
Melting Point	95°C	[5]
Water Solubility	55 mg/L (at 20°C)	[5]
Vapor Pressure	0.267 mPa (at 20°C)	[2]
Log P (Octanol-Water Partition Coefficient)	3.0	[2]
Solubility	Soluble in DMSO, slightly soluble in Methanol	[5]

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for **Aziprotryne**, characteristic of triazine herbicides, is the inhibition of photosynthesis.[\[7\]](#)[\[8\]](#) This occurs through the specific disruption of the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

Aziprotryne acts by binding to the D1 protein of the PSII complex.[\[2\]](#)[\[7\]](#) This binding is competitive with plastoquinone (PQ), a crucial electron carrier molecule.[\[2\]](#) By occupying the PQ-binding site, **Aziprotryne** effectively blocks the flow of electrons from PSII, thereby halting the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[\[2\]](#) The disruption of the electron transport chain also leads to the generation of reactive oxygen species (ROS), which cause oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.[\[3\]](#)

Below is a diagram illustrating the signaling pathway of Photosystem II and the inhibitory action of **Aziprotryne**.

[Click to download full resolution via product page](#)

Caption: Inhibition of Photosystem II by **Aziprotryne**.

Experimental Protocols

This section outlines key experimental methodologies for studying the effects of **Aziprotryne** on plants.

Photosynthesis Inhibition Assay using Chlorophyll Fluorescence

This protocol assesses the impact of **Aziprotryne** on the photosynthetic efficiency of a plant by measuring chlorophyll a fluorescence.

Materials:

- **Aziprotryne** stock solution (dissolved in a suitable solvent like acetone or DMSO)

- Plant specimens (e.g., *Arabidopsis thaliana* or a relevant crop/weed species)
- Growth medium and pots
- Chlorophyll fluorometer
- Spray bottle for herbicide application

Procedure:

- Plant Growth: Cultivate the test plants under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
- Herbicide Application: Prepare different concentrations of **Aziprotryne** in a solution with a surfactant. Apply the solutions to the leaves of the plants using a spray bottle until runoff. A control group should be sprayed with the solvent and surfactant only.
- Dark Adaptation: After a specified time post-application (e.g., 24, 48, 72 hours), dark-adapt the leaves for at least 30 minutes before taking measurements.
- Fluorescence Measurement: Use a chlorophyll fluorometer to measure the following parameters:
 - Fv/Fm: The maximum quantum yield of PSII photochemistry. A decrease in this value indicates stress on the photosynthetic apparatus.
 - Φ_{PSII} (or Y(II)): The effective quantum yield of PSII. This reflects the efficiency of PSII in the light.
 - qP: Photochemical quenching, which indicates the proportion of open PSII reaction centers.
- Data Analysis: Compare the fluorescence parameters of the treated plants with the control group to quantify the inhibitory effect of **Aziprotryne** on photosynthesis.

Measurement of Reactive Oxygen Species (ROS) Generation

This protocol quantifies the production of ROS in plant tissues following exposure to **Aziprotryne**.

Materials:

- **Aziprotryne** stock solution
- Plant leaf tissue
- Nitroblue tetrazolium (NBT) for superoxide radical detection or 3,3'-diaminobenzidine (DAB) for hydrogen peroxide detection
- Phosphate buffer
- Ethanol
- Microscope

Procedure:

- Treatment: Treat plants with **Aziprotryne** as described in the previous protocol.
- Tissue Staining:
 - For Superoxide: Excise leaves and infiltrate them with a solution of NBT in phosphate buffer under vacuum. Incubate in the dark. The formation of a dark-blue formazan precipitate indicates the presence of superoxide.
 - For Hydrogen Peroxide: Infiltrate leaves with a solution of DAB-HCl. A reddish-brown precipitate will form in the presence of hydrogen peroxide.
- Decolorization: To enhance the visibility of the precipitate, decolorize the leaves by boiling them in ethanol.
- Visualization and Quantification: Observe the stained leaves under a microscope. The intensity of the staining can be quantified using image analysis software to determine the relative levels of ROS production.

Synthesis of Aziprotryne

Aziprotryne is synthesized as a derivative of the 1,3,5-triazine chemical family. The process involves the functionalization of a triazine ring with azido, isopropylamino, and methylthio groups. The production entails the introduction of an azido group at the 2-position, an isopropylamino group at the 4-position, and a methylthio group at the 6-position of the triazine ring, resulting in the compound 2-azido-4-isopropylamino-6-methylthio-1,3,5-triazine.[1]

Below is a diagram illustrating the general synthesis workflow.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **Aziprotryne**.

Ecotoxicological Profile

Aziprotryne is considered to be moderately soluble in water and is not expected to readily leach into groundwater.[1] Available data suggests it is not highly toxic to birds but is moderately toxic to fish.[1] The following table summarizes some of the available ecotoxicological data.

Organism	Endpoint	Value	Source
Rat (oral)	LD50	3600 mg/kg	[5]
Earthworm	Acute Ecotoxicity	High	[1]
Fish	Toxicity	Moderately Toxic	[1]

It is important to note that **Aziprotryne** is now considered obsolete in many regions, and its use has been discontinued.[1]

This technical guide provides a foundational understanding of **Aziprotryne** for research and development purposes. For more detailed information, consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Aziprotryne (Ref: C 7019) [sitem.herts.ac.uk]
- 2. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe₃O₄/SiO₂/TiO₂ Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZIPROTRYNE CAS#: 4658-28-0 [m.chemicalbook.com]
- 6. Does Spraying of Atrazine on Triazine-Resistant Canola Hybrid Impair Photosynthetic Processes? - Advances in Weed Science [awsjournal.org]
- 7. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. archive.sbreb.org [archive.sbreb.org]
- To cite this document: BenchChem. [Aziprotryne: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232060#aziprotryne-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com